1-[2-(ethylthio)benzoyl]azepane
Description
1-[2-(Ethylthio)benzoyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring fused to a benzoyl group substituted at the 2-position with an ethylthio (SCH2CH3) moiety. This compound is of interest in medicinal and agrochemical research due to its sulfur-containing functional group, which may influence bioactivity, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
azepan-1-yl-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-2-18-14-10-6-5-9-13(14)15(17)16-11-7-3-4-8-12-16/h5-6,9-10H,2-4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGSYIEYXWUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Benzoyl-Azepane Derivatives
Key Observations :
- Steric Considerations : Substituents at the 2-position (ortho) introduce steric hindrance, which may reduce binding affinity compared to para-substituted analogs like 1-[4-(trifluoromethyl)benzoyl]azepane .
- Lipophilicity: The ethylthio group increases hydrophobicity relative to polar substituents (e.g., phenoxyethoxy), balancing solubility and membrane permeability .
Thioether-Containing Azepane Derivatives
Key Observations :
- Aquatic Toxicity: Ethylthio-containing compounds like the cyclohexenone derivative exhibit moderate-to-high toxicity in aquatic organisms, suggesting that this compound may require stringent environmental safety assessments .
- Bioactivity : Thioether groups often enhance binding to sulfur-accepting biological targets (e.g., enzymes or receptors), positioning the target compound as a candidate for pesticidal or pharmacological screening .
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